Ethyl 3-[(1H-benzimidazol-2-yl)sulfanyl]propanoate
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Overview
Description
Ethyl 3-[(1H-benzimidazol-2-yl)sulfanyl]propanoate is a chemical compound that features a benzimidazole ring, which is a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[(1H-benzimidazol-2-yl)sulfanyl]propanoate typically involves the reaction of 2-mercaptobenzimidazole with ethyl 3-bromopropanoate. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling of reagents and solvents, and optimizing reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[(1H-benzimidazol-2-yl)sulfanyl]propanoate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated benzimidazole derivatives.
Scientific Research Applications
Ethyl 3-[(1H-benzimidazol-2-yl)sulfanyl]propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to the benzimidazole moiety, which is present in many pharmacologically active compounds.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 3-[(1H-benzimidazol-2-yl)sulfanyl]propanoate is not fully understood. compounds containing the benzimidazole ring are known to interact with various biological targets, including enzymes and receptors. The sulfur atom in the compound may also play a role in its biological activity by forming interactions with metal ions or other biomolecules .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound, known for its broad range of biological activities.
2-Mercaptobenzimidazole: A precursor in the synthesis of Ethyl 3-[(1H-benzimidazol-2-yl)sulfanyl]propanoate.
Ethyl 3-bromopropanoate: Another precursor used in the synthesis.
Uniqueness
This compound is unique due to the presence of both the benzimidazole ring and the ethyl ester group, which may confer distinct chemical and biological properties. The sulfur atom in the compound also adds to its reactivity and potential interactions with biological targets .
Properties
CAS No. |
56744-87-7 |
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Molecular Formula |
C12H14N2O2S |
Molecular Weight |
250.32 g/mol |
IUPAC Name |
ethyl 3-(1H-benzimidazol-2-ylsulfanyl)propanoate |
InChI |
InChI=1S/C12H14N2O2S/c1-2-16-11(15)7-8-17-12-13-9-5-3-4-6-10(9)14-12/h3-6H,2,7-8H2,1H3,(H,13,14) |
InChI Key |
FOSVHDSKWXYMIR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCSC1=NC2=CC=CC=C2N1 |
Origin of Product |
United States |
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